molecular formula C22H15ClFN3OS2 B2755253 1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one CAS No. 923679-01-0

1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one

Cat. No.: B2755253
CAS No.: 923679-01-0
M. Wt: 455.95
InChI Key: VBSRUHBMKZYOLD-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one is a complex organic compound that features a combination of aromatic rings, thiazole, pyridazine, and sulfanyl groups

Scientific Research Applications

1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Material Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in studies to understand its interactions with biological molecules and its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the thiazole ring: This can be achieved by reacting 4-fluoroacetophenone with thiourea in the presence of a base.

    Synthesis of the pyridazine ring: This involves the reaction of hydrazine with a suitable dicarbonyl compound.

    Coupling reactions: The thiazole and pyridazine intermediates are then coupled using a suitable cross-coupling reaction, such as Suzuki or Heck coupling.

    Final assembly:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-2-(pyridazin-3-ylthio)ethan-1-one: Similar structure but lacks the thiazole and fluorophenyl groups.

    1-(4-chlorophenyl)-2-(thiazol-5-ylthio)ethan-1-one: Similar structure but lacks the pyridazine and fluorophenyl groups.

Uniqueness: 1-(4-chlorophenyl)-2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)ethan-1-one is unique due to the presence of multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The combination of thiazole, pyridazine, and fluorophenyl groups provides a distinct set of properties that differentiate it from similar compounds.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClFN3OS2/c1-13-21(30-22(25-13)15-4-8-17(24)9-5-15)18-10-11-20(27-26-18)29-12-19(28)14-2-6-16(23)7-3-14/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSRUHBMKZYOLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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